molecular formula C12H6ClF3N2OS B12850855 5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate

5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate

Cat. No.: B12850855
M. Wt: 318.70 g/mol
InChI Key: RRZHHMGUNPPKBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate is a high-value chemical intermediate designed for research and development applications, particularly in the agrochemical and pharmaceutical sectors. This compound incorporates two privileged structural motifs: a chloropyridine and a trifluoromethylpyridine (TFMP). The TFMP scaffold is a cornerstone in modern agrochemistry, known to bestow enhanced biological activity, improved metabolic stability, and superior leaf-surface penetration in many commercial products . Derivatives of 5-(trifluoromethyl)pyridine, such as the insecticide pyridalyl, demonstrate the proven utility of this specific substitution pattern in creating effective crop protection agents . As a carbothioate ester, this compound serves as a versatile synthetic building block. The carbothioate group is a reactive handle that can undergo nucleophilic substitution or hydrolysis, allowing researchers to diversify the molecule and create libraries of novel compounds for biological screening. Its primary research value lies in its application as a key intermediate in the synthesis of potential herbicides, insecticides, and fungicides, building upon the established success of TFMP-based chemistry . Furthermore, the structural features of this compound suggest potential for investigation in pharmaceutical discovery, as a significant proportion of approved pharmaceuticals contain fluorine, with many featuring the trifluoromethyl group . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H6ClF3N2OS

Molecular Weight

318.70 g/mol

IUPAC Name

O-[5-(trifluoromethyl)pyridin-2-yl] 6-chloropyridine-3-carbothioate

InChI

InChI=1S/C12H6ClF3N2OS/c13-9-3-1-7(5-17-9)11(20)19-10-4-2-8(6-18-10)12(14,15)16/h1-6H

InChI Key

RRZHHMGUNPPKBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=S)OC2=NC=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine

This intermediate is a common precursor for trifluoromethyl-substituted pyridine derivatives. It can be prepared by:

  • Reacting 5-(trifluoromethyl)pyridine-2,3-diamine with chlorinated reagents under microwave irradiation in dichloromethane at 100°C for 20 minutes, yielding chloromethyl-imidazopyridine derivatives as intermediates.

  • Oxidative cyclization using Oxone and magnesium bromide diethyl etherate in dimethyl sulfoxide (DMSO) at 50°C, followed by purification via preparative reverse-phase HPLC, yields trifluoromethylated heterocycles.

  • Heating with diethyl oxalate at 120°C for 12 hours, followed by chlorination with POCl3 at 130°C, produces dichlorinated trifluoromethyl pyridopyrazine intermediates.

Vapor-Phase Chlorination/Fluorination

A key industrial method for preparing chlorinated trifluoromethylpyridines involves simultaneous vapor-phase chlorination and fluorination of 3-picoline at temperatures above 300°C using iron fluoride catalysts. This method yields 2-chloro-5-(trifluoromethyl)pyridine and related derivatives, which are important intermediates for further functionalization.

Parameter Details
Reaction type Vapor-phase chlorination/fluorination
Catalyst Iron fluoride
Temperature >300°C
Key product 2-chloro-5-(trifluoromethyl)pyridine
By-products Multi-chlorinated pyridines (reduced by catalytic hydrogenolysis)
Advantages One-step reaction, good yield

Preparation of 6-Chloropyridine-3-carbothioate Moiety

The carbothioate group (thioester) is typically introduced by reacting the corresponding acid chloride or activated ester of 6-chloropyridine-3-carboxylic acid with a thiol or thiolate derivative of the 5-(trifluoromethyl)-2-pyridyl fragment.

  • The thiol precursor, such as 2-mercapto-5-(trifluoromethyl)pyridine , can be synthesized and purified as a light orange to yellow crystalline powder, soluble in methanol, with melting point around 154-159°C.

  • The coupling reaction to form the carbothioate involves nucleophilic substitution of the acid chloride by the thiol under controlled conditions, often in anhydrous solvents and in the presence of base catalysts to facilitate thioester bond formation.

Representative Preparation Procedure for 5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate

Based on the literature and analogous compound syntheses, a plausible preparation method includes:

  • Synthesis of 5-(Trifluoromethyl)-2-pyridinethiol:

    • Starting from 5-(trifluoromethyl)pyridine derivatives, introduce the thiol group at the 2-position via substitution or reduction methods.
  • Preparation of 6-chloropyridine-3-carbonyl chloride:

    • Chlorinate 6-chloropyridine-3-carboxylic acid using reagents like thionyl chloride or oxalyl chloride under reflux to obtain the acid chloride.
  • Coupling reaction:

    • React 5-(trifluoromethyl)-2-pyridinethiol with 6-chloropyridine-3-carbonyl chloride in anhydrous solvent (e.g., dichloromethane) with a base such as triethylamine at low temperature to form the carbothioate linkage.
  • Purification:

    • Purify the product by column chromatography or recrystallization to obtain the target compound as a solid.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine Microwave irradiation in DCM with chlorinated reagent 100°C 20 min Moderate Intermediate for heterocyclic formation
Oxidative cyclization Oxone, MgBr2·OEt2 in DMSO 50°C Overnight Moderate Produces trifluoromethyl heterocycles
Vapor-phase chlorination Cl2 gas, FeF catalyst >300°C Continuous High Industrial scale, produces chlorinated TFMP
Thiol formation Reduction/substitution to form 2-mercapto derivative Ambient to reflux Variable Moderate Precursor for thioester coupling
Thioester coupling Acid chloride + thiol, base catalyst 0-25°C 1-4 hours High Forms carbothioate bond

Research Findings and Notes

  • The vapor-phase chlorination/fluorination method is industrially favored for producing chlorinated trifluoromethylpyridines due to its efficiency and scalability.

  • Microwave-assisted synthesis accelerates heterocyclic intermediate formation, reducing reaction times significantly.

  • The use of Oxone and magnesium bromide in DMSO provides a mild oxidative environment for cyclization, improving selectivity.

  • The carbothioate formation step requires careful control of moisture and temperature to prevent hydrolysis and side reactions.

  • Purification by preparative HPLC or silica gel chromatography is essential to isolate the pure target compound due to the complexity of the reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbothioate group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridyl ring, leading to the formation of amines or reduced pyridine derivatives.

    Substitution: The chlorine atom in the pyridine ring can be substituted by various nucleophiles, such as amines, alcohols, or thiols, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, sodium methoxide, or primary amines under mild to moderate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological pathways in pests.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity : The target compound’s carbothioate group could enable interactions with cysteine residues in enzymes, differentiating it from PF3845’s carboxamide-based inhibition .
  • Synthetic Challenges : Unlike methyl esters (easily hydrolyzed) or carboxylic acids (readily functionalized), carbothioates require specialized handling due to sensitivity to oxidation .

Biological Activity

5-(Trifluoromethyl)-2-pyridyl 6-chloropyridine-3-carbothioate (CAS RN: 263707-25-1) is a compound of interest in various biological and pharmacological studies due to its unique chemical structure and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects in different biological systems, and relevant research findings.

  • Molecular Formula : C12H6ClF3N2OS
  • Molecular Weight : 318.70 g/mol
  • Purity : Typically >98% for research applications .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Inhibition of Enzymatic Activity

Studies have shown that pyridine derivatives can inhibit specific enzymes such as kinases and phosphatases. The presence of the chloropyridine moiety in this compound may contribute to its ability to modulate enzyme activity, which is crucial in cancer therapy and other disease treatments.

Case Studies and Research Findings

  • Hair Growth Promotion :
    • A study evaluated the effects of a related compound (30a) on hair growth in mouse models of androgenetic alopecia (AGA). The results showed potent hair-growth-promoting effects without noticeable toxicity, indicating that similar compounds may also exhibit beneficial effects on hair follicle biology .
  • Toxicological Studies :
    • Toxicological assessments are critical for understanding the safety profile of new compounds. Although specific data on this compound is sparse, related studies indicate that careful evaluation of systemic toxicity is essential when developing pyridine-based therapeutics.

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and enzyme inhibition
Compound 30aHair growth promotion in AGA models
Related pyridine derivativesAntimicrobial effects against bacterial strains

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